1-Bromo-2,3,4-trichlorobenzene physical and chemical properties
1-Bromo-2,3,4-trichlorobenzene physical and chemical properties
An In-depth Technical Guide to 1-Bromo-2,3,4-trichlorobenzene: Physicochemical Properties, Synthesis, and Characterization
Introduction
1-Bromo-2,3,4-trichlorobenzene is a polyhalogenated aromatic hydrocarbon, a class of compounds that serves as crucial building blocks and intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of one bromine and three chlorine atoms on the benzene ring imparts distinct chemical reactivity and physical properties that are of significant interest to researchers in synthetic and medicinal chemistry. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions or nucleophilic substitutions, making it a versatile synthon.
This guide provides a comprehensive overview of 1-Bromo-2,3,4-trichlorobenzene, detailing its core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its notable reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and analysis, alongside essential safety and handling information, to support its effective and safe use in a research and development setting.
Physicochemical and Structural Data
The fundamental properties of a compound dictate its behavior in different environments and its suitability for various applications. For 1-Bromo-2,3,4-trichlorobenzene, these properties are influenced by the high degree of halogenation, leading to a dense, lipophilic molecule with a high boiling point.
| Property | Value | Source |
| CAS Number | 107103-78-6 | [1] |
| Molecular Formula | C₆H₂BrCl₃ | [1][2] |
| Molecular Weight | 260.34 g/mol | [1][2] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Boiling Point | 274.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 130.7 ± 16.0 °C | [1] |
| LogP (Octanol/Water Partition Coeff.) | 4.34 | [1] |
| Refractive Index | 1.604 | [1] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |
| Exact Mass | 257.840546 | [1] |
Synthesis and Chemical Reactivity
The synthesis of 1-Bromo-2,3,4-trichlorobenzene is typically achieved through the electrophilic aromatic substitution of 1,2,3-trichlorobenzene. This reaction leverages the nucleophilic character of the aromatic ring to react with an electrophilic bromine source, catalyzed by a Lewis acid.
Synthetic Protocol: Electrophilic Bromination
The introduction of a bromine atom onto the 1,2,3-trichlorobenzene scaffold is a classic example of electrophilic aromatic bromination. The choice of a Lewis acid catalyst, such as iron powder which generates iron(III) bromide in situ, is critical for polarizing the Br-Br bond, thereby creating a potent electrophile (Br⁺) necessary to overcome the deactivating effect of the three chlorine atoms on the ring.[3]
Step-by-Step Protocol:
-
Reactor Setup: To a solution of 1,2,3-trichlorobenzene (1.0 eq) in a suitable inert solvent like tetrachloromethane, add iron powder (2.0 eq).[3]
-
Reagent Addition: To this suspension, carefully add bromine (2.0 eq) dropwise. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: Heat the resulting mixture to 100°C and maintain for 18 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3]
-
Workup: After cooling to room temperature, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 1M sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and bromine.
-
Extraction and Purification: Filter the mixture through celite to remove iron residues. Separate the organic layer and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Final Purification: The crude 1-Bromo-2,3,4-trichlorobenzene can be further purified by distillation under reduced pressure.
Chemical Reactivity: Halogen Dance Isomerization
A noteworthy reaction of 1-Bromo-2,3,4-trichlorobenzene is its isomerization to 5-bromo-1,2,3-trichlorobenzene via a "halogen dance" reaction.[4] This base-induced migration of the bromine atom is synthetically valuable. It was found that using catalytic amounts of a strong base like potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) at ambient temperature can achieve this transformation, reaching an equilibrium ratio of approximately 80:20 between the product and starting material.[3][4] The starting material can then be separated by distillation and recycled, making the process highly efficient.[3]
Spectroscopic and Analytical Characterization
The definitive identification of 1-Bromo-2,3,4-trichlorobenzene relies on a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS)
The mass spectrum of this compound is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio). The molecular ion peak (M⁺) will appear as a cluster of peaks corresponding to the different isotopic combinations, with the most abundant peaks centered around m/z 258, 260, and 262. This distinct pattern is a powerful diagnostic tool for confirming the presence of one bromine and three chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations associated with the benzene ring. Key absorptions are expected in the following regions:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-Cl stretching: 800-600 cm⁻¹
-
C-Br stretching: 700-500 cm⁻¹ The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can help confirm the substitution pattern of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the number and environment of the hydrogen atoms. For 1-Bromo-2,3,4-trichlorobenzene, two distinct signals corresponding to the two aromatic protons are expected. These protons will appear as doublets due to coupling with each other.
¹³C NMR spectroscopy provides information about the carbon skeleton. Six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. The carbons bonded to halogens will be significantly shifted downfield.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 1-Bromo-2,3,4-trichlorobenzene. A reverse-phase method is typically employed.
Example HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[5]
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[5]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Purpose: This method allows for the separation of the target compound from starting materials, byproducts, and other isomers, enabling accurate purity assessment.[5]
Safety, Handling, and Toxicology
As with other polyhalogenated benzenes, 1-Bromo-2,3,4-trichlorobenzene must be handled with appropriate care. While specific toxicological data for this exact isomer is limited, data from structurally related compounds provides a basis for a cautious approach.
Hazard Identification
Based on safety data for related compounds like 1-bromo-2,3-dichlorobenzene and various trichlorobenzenes, the primary hazards are:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[6][7]
-
Toxicity: Trichlorobenzene isomers are known to be toxic, with the liver being a primary target organ.[8][9] Acute exposure can lead to central nervous system depression.[8]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Conclusion
1-Bromo-2,3,4-trichlorobenzene is a valuable chemical intermediate with well-defined physical properties and predictable reactivity. Its synthesis via electrophilic bromination is a robust and scalable process. The compound's utility is further enhanced by its ability to undergo subsequent reactions, such as the halogen dance isomerization, opening pathways to other complex substituted benzenes. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. Adherence to strict safety protocols, derived from data on related halogenated aromatics, is imperative to ensure its safe handling in a laboratory or industrial setting. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
-
Chemsrc. 1-Bromo-2,3,4-trichlorobenzene | CAS#:107103-78-6. [Link]
-
NextSDS. 1-BroMo-2,3,4-trichlorobenzene — Chemical Substance Information. [Link]
-
NIST. 1-Bromo-2,4,6-trichlorobenzene. [Link]
-
Cheméo. Chemical Properties of 1-Bromo-2,4,6-trichlorobenzene (CAS 19393-96-5). [Link]
- Google Patents.
-
NIST. 1-Bromo-2,4,6-trichlorobenzene Mass Spectrum. [Link]
- Google Patents.
-
SIELC Technologies. 1-Bromo-2,4,5-trichlorobenzene. [Link]
- Google Patents.
-
ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Link]
-
Indagoo Research Chemicals. SAFETY DATA SHEET - 5-Bromo-1.2.3-trichlorobenzene. [Link]
-
Wikipedia. Bromochlorobenzene. [Link]
-
Chemistry LibreTexts. 16.14: Summary of Reactions. [Link]
-
Government of Canada. Fact sheet: 1,2,4-trichlorobenzene. [Link]
-
National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes. [Link]
-
NIST. Benzene, 1-bromo-3-chloro-. [Link]
-
YouTube. Which of the following sequence of reactions will give 1-bromo 4-trichloromethylbenzene? [Link]
-
Wikipedia. 1,2,3-Trichlorobenzene. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Trichlorobenzene. [Link]
-
SpectraBase. 1,2,4-Trichlorobenzene - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. 1-Bromo-2,3,4-trichlorobenzene | CAS#:107103-78-6 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 4. WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 5. 1-Bromo-2,4,5-trichlorobenzene | SIELC Technologies [sielc.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
